

Application Notes: **10-Dodecylacridine Orange Bromide** in Flow Cytometry

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Compound of Interest

Compound Name: *10-Dodecylacridine Orange
Bromide*

Cat. No.: *B3039169*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Dodecylacridine Orange Bromide (DAO) is a lipophilic cationic fluorescent dye belonging to the acridine orange family. Its chemical structure, featuring a dodecyl carbon chain, facilitates its partitioning into cellular membranes. In the context of flow cytometry, DAO serves as a valuable probe for investigating specific cellular organelles and functions, primarily related to mitochondrial mass and multidrug resistance (MDR) protein activity.

DAO is a hydrophobic fluorescent probe that selectively stains inner mitochondrial membranes. [1] Unlike potential-sensitive dyes such as Rhodamine 123, the accumulation of DAO and its analogs, like 10-N-nonylacridine orange (NAO), in mitochondria is largely independent of the mitochondrial membrane potential. This property makes it a reliable tool for the quantification of mitochondrial content or mass within a cell population.

Furthermore, as a fluorescent substrate for certain ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), DAO can be employed in dye efflux assays to functionally assess the activity of these multidrug resistance pumps.

Mechanism of Action

Mitochondrial Staining:

The lipophilic nature of the dodecyl chain allows DAO to readily cross the plasma membrane and subsequently accumulate in the lipid-rich inner mitochondrial membrane. The fluorescence intensity of DAO-stained cells, when analyzed by flow cytometry, is directly proportional to the total mitochondrial mass. This provides a quantitative measure of mitochondrial content, which can be indicative of cellular metabolic activity and health.

Multidrug Resistance (MDR) Efflux:

In cells overexpressing certain MDR pumps like P-glycoprotein, DAO is recognized as a substrate and actively transported out of the cell.^{[2][3][4]} This efflux mechanism leads to a decrease in intracellular DAO fluorescence. By comparing the fluorescence of cells in the presence and absence of specific MDR inhibitors (e.g., verapamil, cyclosporin A), the activity of these pumps can be quantified. A significant increase in DAO fluorescence in the presence of an inhibitor indicates the functional activity of the targeted MDR protein.

Key Applications in Flow Cytometry

- **Quantification of Mitochondrial Mass:** DAO serves as a robust tool for measuring changes in mitochondrial content in response to various stimuli, including drug treatment, disease progression, and metabolic reprogramming.
- **Functional Assessment of Multidrug Resistance:** DAO is utilized in dye efflux assays to identify and characterize the activity of MDR pumps, which is crucial in cancer research and the development of chemotherapeutic strategies to overcome drug resistance.^{[2][3]}

Spectral Properties

Based on closely related acridine orange derivatives, the spectral properties of **10-Dodecylacridine Orange Bromide** are as follows:

Parameter	Wavelength (nm)
Excitation Maximum (λ_{ex})	~495 nm
Emission Maximum (λ_{em})	~520 nm

These values are based on the spectral properties of 10-Octadecylacridine orange bromide and may require optimization for specific experimental conditions.

Flow Cytometer Configuration:

- Excitation Laser: 488 nm (Blue Laser)
- Emission Filter: 530/30 nm bandpass filter (typical for FITC or Alexa Fluor 488)

Experimental Protocols

Protocol 1: Quantification of Mitochondrial Mass using DAO

This protocol outlines the steps for staining cells with DAO to measure mitochondrial mass by flow cytometry.

Materials:

- **10-Dodecylacridine Orange Bromide (DAO)**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Flow cytometry tubes
- Flow cytometer equipped with a 488 nm laser

Stock Solution Preparation:

- Prepare a 1 mM stock solution of DAO in high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Staining Protocol:

- Harvest cells and adjust the cell density to 1×10^6 cells/mL in pre-warmed complete cell culture medium.
- From the 1 mM stock solution, prepare a working solution of DAO in the cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 10 nM to 100 nM.
- Add the DAO working solution to the cell suspension.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- After incubation, centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
- Discard the supernatant and wash the cells once with 1-2 mL of PBS.
- Centrifuge again and resuspend the cell pellet in 0.5 mL of PBS for flow cytometric analysis.
- Analyze the samples on the flow cytometer immediately, using a 488 nm excitation laser and a 530/30 nm emission filter.

Data Analysis:

The mean fluorescence intensity (MFI) of the cell population in the appropriate channel is proportional to the mitochondrial mass.

Protocol 2: Functional Assessment of Multidrug Resistance (MDR) using DAO Efflux Assay

This protocol describes a dye efflux assay using DAO to measure the activity of MDR pumps like P-glycoprotein.

Materials:

- **10-Dodecylacridine Orange Bromide (DAO)**
- DMSO

- PBS, pH 7.4
- Cell culture medium
- MDR inhibitor (e.g., Verapamil, Cyclosporin A)
- Flow cytometry tubes
- Flow cytometer with a 488 nm laser

Experimental Setup:

For each cell line being tested, prepare the following samples:

- Unstained Control: Cells without any fluorescent dye.
- DAO Stained Sample (No Inhibitor): Cells stained with DAO to measure baseline efflux.
- DAO Stained Sample with Inhibitor: Cells stained with DAO in the presence of an MDR inhibitor to block efflux.

Protocol:

- Harvest cells and resuspend them at a concentration of 1×10^6 cells/mL in pre-warmed cell culture medium.
- For the inhibitor-treated sample, add the MDR inhibitor to the cell suspension at its optimal working concentration (e.g., 50 μ M Verapamil) and pre-incubate for 15-30 minutes at 37°C.
- Prepare a DAO working solution and add it to both the inhibitor-treated and non-inhibitor-treated cell suspensions to a final concentration determined empirically (e.g., 50 nM).
- Incubate all samples for 30-60 minutes at 37°C in a CO2 incubator, protected from light. This allows for both DAO uptake and efflux to occur.
- Following incubation, place the tubes on ice to stop the efflux process.
- Wash the cells twice with ice-cold PBS.

- Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.
- Analyze the samples immediately on a flow cytometer using a 488 nm laser and a 530/30 nm emission filter.

Data Analysis:

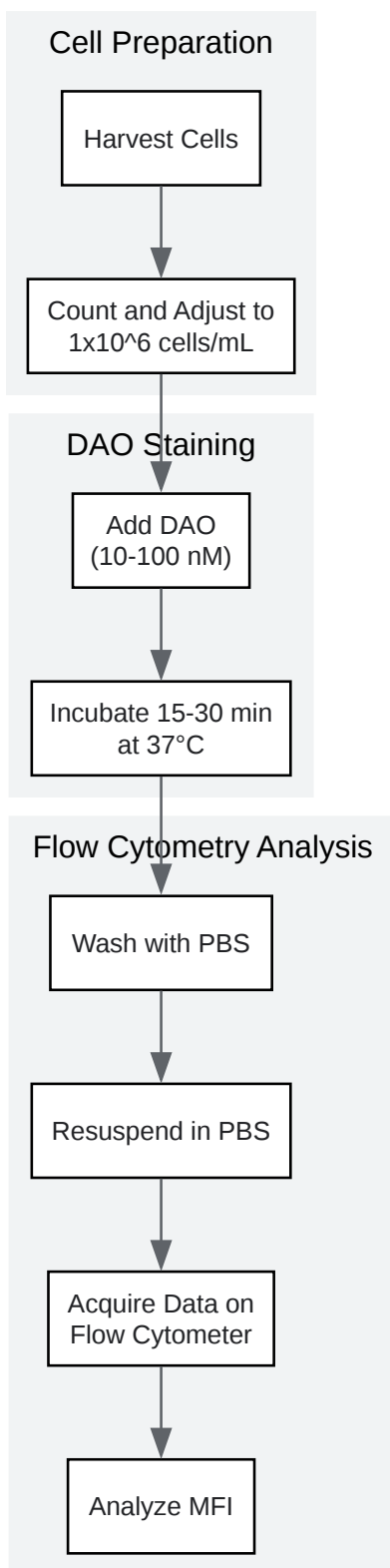
- Gate on the viable cell population using forward and side scatter.
- Compare the mean fluorescence intensity (MFI) of the DAO-stained samples with and without the MDR inhibitor.
- A significant increase in MFI in the presence of the inhibitor indicates functional MDR activity. The magnitude of this increase is proportional to the level of pump activity.

Data Presentation

Table 1: Summary of Recommended Staining Parameters for DAO

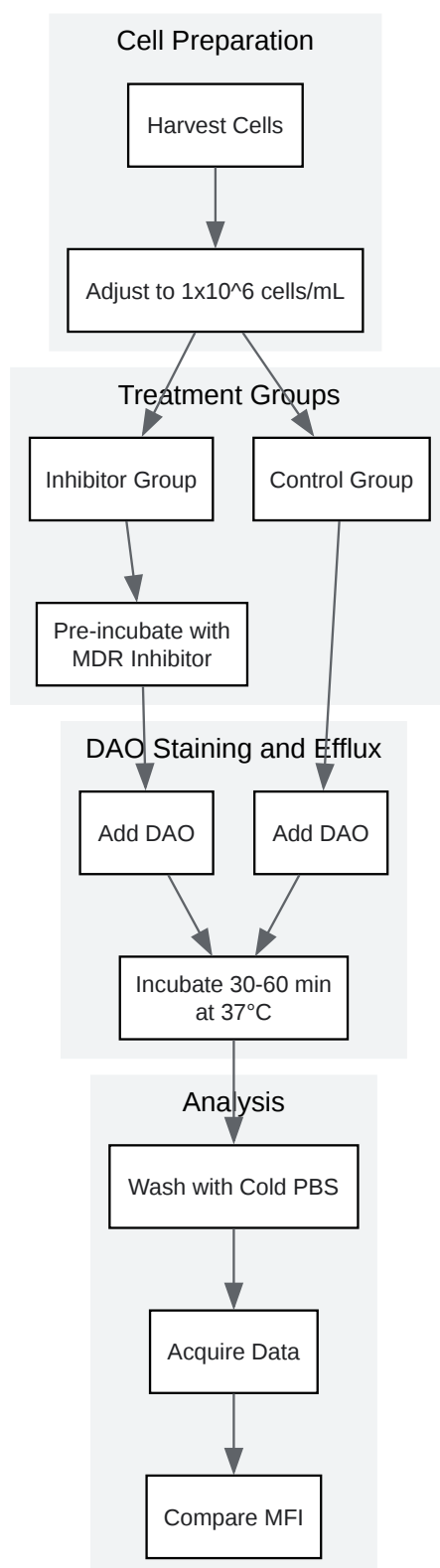
Parameter	Mitochondrial Mass Assay	MDR Efflux Assay
Cell Density	1 x 10 ⁶ cells/mL	1 x 10 ⁶ cells/mL
DAO Concentration	10 - 100 nM (optimize)	20 - 100 nM (optimize)
Incubation Time	15 - 30 minutes	30 - 60 minutes
Incubation Temperature	37°C	37°C
MDR Inhibitor	Not Applicable	e.g., 50 µM Verapamil

Visualizations



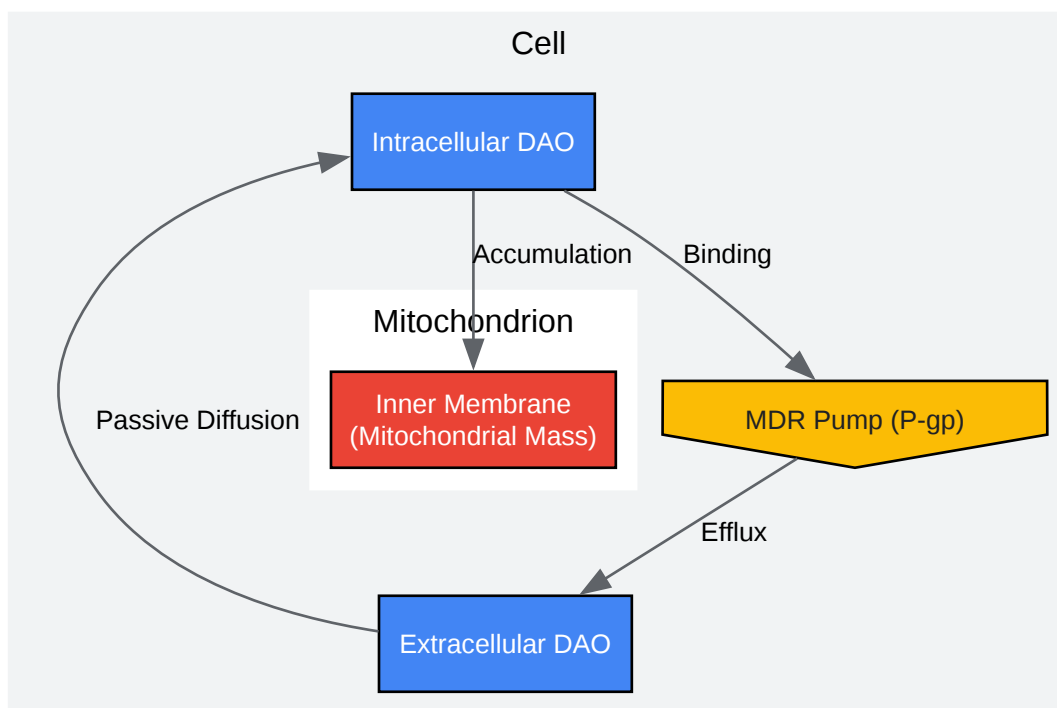
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Caption: Workflow for Mitochondrial Mass Quantification using DAO.



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Caption: Workflow for MDR Functional Assay using DAO.



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Caption: Cellular Mechanism of DAO Staining and Efflux.

References

- 1. adipogen.com [adipogen.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dyes providing increased sensitivity in flow-cytometric dye-efflux assays for multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
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